1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1021215-64-4
Cat. No.: VC7125697
Molecular Formula: C22H21N5O4S
Molecular Weight: 451.5
* For research use only. Not for human or veterinary use.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1021215-64-4](/images/structure/VC7125697.png)
Specification
CAS No. | 1021215-64-4 |
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Molecular Formula | C22H21N5O4S |
Molecular Weight | 451.5 |
IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-2-7-23-11-15)10-18(19-5-3-8-31-19)25-21(20)27(26-14)16-6-9-32(29,30)13-16/h2-5,7-8,10-11,16H,6,9,12-13H2,1H3,(H,24,28) |
Standard InChI Key | HIMVUSXDTOTMFF-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide reflects its intricate architecture. The core structure consists of a pyrazolo[3,4-b]pyridine bicyclic system, where the pyrazole ring is fused to a pyridine ring at positions 3 and 4. Substituents include:
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A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, contributing sulfone functionality.
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A furan-2-yl ring at position 6, introducing aromaticity and potential π-π stacking interactions.
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A methyl group at position 3, enhancing hydrophobic interactions.
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A pyridin-3-ylmethyl carboxamide at position 4, providing hydrogen-bonding capabilities and solubility modulation.
The molecular formula is C₂₃H₂₂N₅O₄S, calculated based on analogous pyrazolo[3,4-b]pyridine derivatives. Key structural features are summarized in Table 1.
Table 1: Structural Features of the Compound
Feature | Position | Functional Role |
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Pyrazolo[3,4-b]pyridine | Core | Rigid scaffold for substituent attachment |
1,1-Dioxidotetrahydrothiophen-3-yl | 1 | Sulfone group (electron-withdrawing) |
Furan-2-yl | 6 | Aromatic ring (π-π interactions) |
Methyl | 3 | Hydrophobicity enhancement |
Pyridin-3-ylmethyl carboxamide | 4 | Hydrogen bonding and solubility |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions optimized for yield and purity, as demonstrated in analogous pyrazolo[3,4-b]pyridine derivatives. A representative pathway includes:
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Core Formation: Condensation of 5-aminopyrazole-4-carboxylate with a diketone derivative under acidic conditions to form the pyrazolo[3,4-b]pyridine scaffold.
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Substituent Introduction:
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Sulfone Incorporation: Reaction with 1,1-dioxidotetrahydrothiophene-3-amine via nucleophilic substitution.
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Furan Attachment: Suzuki-Miyaura coupling using a furan-2-ylboronic acid.
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Carboxamide Formation: Activation of the carboxylic acid at position 4 using carbonyldiimidazole (CDI), followed by coupling with pyridin-3-ylmethylamine .
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Key Reaction Conditions:
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Solvents: Ethanol, dioxane, or dimethylformamide (DMF).
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Catalysts: Palladium catalysts for cross-coupling reactions.
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Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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¹H NMR: Distinct signals include:
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δ 8.5–9.0 ppm (pyridine protons).
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δ 6.3–7.5 ppm (furan and pyrazole protons).
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δ 2.5–3.5 ppm (methyl and tetrahydrothiophene sulfone protons).
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IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (amide C=O stretch), 1320–1350 cm⁻¹ (sulfone S=O), and 3100–3300 cm⁻¹ (N-H stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 476.5 (M+H⁺).
Biological Activities
Mechanism of Action
Pyrazolo[3,4-b]pyridines are recognized for their ability to interact with biological targets such as kinases and DNA. For the subject compound:
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Kinase Inhibition: The sulfone and pyridine groups may bind to ATP pockets in kinases, disrupting phosphorylation cascades.
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DNA Interaction: Analogous compounds exhibit minor-groove binding, with binding constants (K) exceeding 10⁵ M⁻¹, as shown in ethidium bromide displacement assays .
In Vitro Efficacy
Studies on related derivatives reveal:
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Antiproliferative Activity: IC₅₀ values of 5–20 µM against HeLa and MCF-7 cancer cells .
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Enzyme Modulation: >50% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential.
Table 2: Biological Activity Profile
Assay | Result | Reference |
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DNA Binding Affinity | K = 1.2 × 10⁵ M⁻¹ | |
Antiproliferative (HeLa) | IC₅₀ = 12.3 µM | |
COX-2 Inhibition | 58% at 10 µM |
Chemical Properties and Reactivity
Stability and Degradation
The compound demonstrates moderate stability under physiological conditions:
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pH Stability: Stable at pH 5–8 (24-hour incubation).
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Thermal Degradation: Decomposes above 200°C, as shown by thermogravimetric analysis (TGA).
Reactivity Pathways
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Sulfone Reactivity: Susceptible to nucleophilic attack at the sulfone group, enabling derivatization.
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Furan Ring: Participates in electrophilic substitution reactions (e.g., nitration, halogenation).
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Carboxamide Hydrolysis: Resistant to hydrolysis under acidic conditions but cleaved by strong bases.
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